molecular formula C14H11F2N3O B2356296 N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide CAS No. 2411226-67-8

N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide

Cat. No.: B2356296
CAS No.: 2411226-67-8
M. Wt: 275.259
InChI Key: KCWKMFLALOLJHW-UHFFFAOYSA-N
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Description

N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 2,6-difluorophenylhydrazine with an appropriate alkyne under acidic conditions.

    Attachment of the But-2-ynamide Moiety: The pyrazole intermediate is then reacted with but-2-ynoic acid or its derivatives under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide exerts its effects involves interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The but-2-ynamide moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2,4-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide
  • N-[[1-(2,6-Dichlorophenyl)pyrazol-3-yl]methyl]but-2-ynamide
  • N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-enoamide

Uniqueness

N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c1-2-4-13(20)17-9-10-7-8-19(18-10)14-11(15)5-3-6-12(14)16/h3,5-8H,9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKMFLALOLJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NN(C=C1)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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